molecular formula C28H24Cl2O6 B340974 Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate

Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate

Cat. No.: B340974
M. Wt: 527.4 g/mol
InChI Key: ZOULDXVGOMVBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C28H24Cl2O6 and a molecular weight of 527.39 g/mol . This compound is known for its unique structure, which includes two 3,4-dimethylphenyl groups and a 4,5-dichlorophthalate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate typically involves the esterification of 4,5-dichlorophthalic acid with 2-(3,4-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DINP)
  • Dibutyl phthalate (DBP)

Uniqueness

Compared to other phthalates, Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of 3,4-dimethylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C28H24Cl2O6

Molecular Weight

527.4 g/mol

IUPAC Name

bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate

InChI

InChI=1S/C28H24Cl2O6/c1-15-5-7-19(9-17(15)3)25(31)13-35-27(33)21-11-23(29)24(30)12-22(21)28(34)36-14-26(32)20-8-6-16(2)18(4)10-20/h5-12H,13-14H2,1-4H3

InChI Key

ZOULDXVGOMVBCG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)C)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)C)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.